An In-depth Technical Guide to the Chemical Properties of 6-Chloro-triazolo[4,3-a]pyrazine
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, establishing this core as a privileged structure in drug discovery.[1] This technical guide focuses on the chemical properties of a key intermediate, 6-Chloro-triazolo[4,3-a]pyrazine, providing available data, outlining synthetic strategies, and discussing its reactivity and potential applications in the development of novel therapeutics.
Core Chemical Properties
Precise experimental data for 6-Chloro-triazolo[4,3-a]pyrazine is not extensively available in the public domain. However, based on data from its isomers and derivatives, we can infer its fundamental properties. The tables below summarize the available and predicted data for the target compound and its close analogs.
Physicochemical Properties
| Property | 6-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (Predicted) | 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (Isomer)[4] |
| Molecular Formula | C₅H₃ClN₄[5] | C₅H₃ClN₄[4] |
| Molecular Weight | 154.56 g/mol | 154.56 g/mol [4] |
| Monoisotopic Mass | 154.00462 Da[5] | 154.0046238 Da[4] |
| XlogP | 1.1[5] | 0.7[4] |
Spectral Data
No experimental spectral data for 6-Chloro-triazolo[4,3-a]pyrazine has been identified. However, predicted mass spectrometry data offers insight into its expected fragmentation patterns.
| Spectral Data Type | Predicted Values for 6-Chloro-[1][2][3]triazolo[4,3-a]pyrazine[5] |
| [M+H]⁺ | 155.01190 |
| [M+Na]⁺ | 176.99384 |
| [M-H]⁻ | 152.99734 |
| [M]⁺ | 154.00407 |
Synthesis and Reactivity
The synthesis of the[1][3]triazolo[4,3-a]pyrazine core generally involves the cyclization of a hydrazinylpyrazine intermediate. While a specific protocol for 6-Chloro-triazolo[4,3-a]pyrazine is not detailed, a general synthetic approach can be extrapolated from related literature.
General Synthetic Workflow
Caption: General synthetic route to the 6-Chloro-triazolo[4,3-a]pyrazine core.
Experimental Protocol: General Synthesis of Halogeno-[1][2][3]triazolo[4,3-a]pyrazines[6]
A suspension of a halogeno-hydrazinylpyrazine (1.0 equivalent) in a suitable solvent such as toluene is treated with an orthoformate (e.g., triethyl orthoformate, 2.0 equivalents) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid monohydrate, 0.2 equivalents). The reaction mixture is heated at reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired triazolopyrazine.[6]
Reactivity with Nucleophiles
A key chemical property of chloro-substituted triazolopyrazines is their reactivity towards nucleophiles. Studies on the amination of 5-chloro-3-(4-chlorophenyl)-[1][3]triazolo[4,3-a]pyrazine have shown a preference for tele-substitution at the 8-position over ipso-substitution at the 5-position where the chlorine atom is located.[2] This suggests that the chlorine atom at the 6-position in the target compound would also direct nucleophilic attack to a different position on the ring, a critical consideration for synthetic planning.
Caption: Favored nucleophilic substitution pathway for chloro-triazolopyrazines.
Biological Significance and Therapeutic Potential
The triazolopyrazine scaffold is a cornerstone in the development of a diverse range of therapeutic agents.[1] Its derivatives have been investigated for their potential as:
-
Anticancer agents: Targeting kinases such as c-Met and VEGFR-2.[7][8]
-
Antimalarials: Showing potent activity against Plasmodium falciparum.[3]
-
Antidiabetic drugs: As inhibitors of dipeptidyl peptidase-4 (DPP-4).[9]
-
Antimicrobials: Exhibiting antibacterial and antifungal properties.[9]
The biological activity of triazolopyrazine derivatives is often attributed to their ability to act as bioisosteres for other heterocyclic systems, such as quinolines, and to form key interactions with biological targets.[8]
Signaling Pathway Involvement of Triazolopyrazine Derivatives
Caption: Major biological targets and pathways modulated by triazolopyrazine derivatives.
Conclusion
6-Chloro-triazolo[4,3-a]pyrazine is a valuable heterocyclic building block with significant potential for the synthesis of novel, biologically active compounds. While specific experimental data for this compound is limited, an understanding of its predicted properties and the established reactivity of the chloro-triazolopyrazine core provides a solid foundation for its use in drug discovery and development. Further research into the specific properties and reactions of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine (C5H3ClN4) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
